molecular formula C8H4BrFN2 B190163 6-Bromo-2-fluoroquinoxaline CAS No. 112080-07-6

6-Bromo-2-fluoroquinoxaline

Cat. No. B190163
M. Wt: 227.03 g/mol
InChI Key: MBZMYDWNSTWGJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-fluoroquinoxaline is a chemical compound that belongs to the quinoxaline family. It is a heterocyclic organic compound that is widely used in scientific research for its unique properties. This compound has been extensively studied for its synthesis method, mechanism of action, and biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 6-Bromo-2-fluoroquinoxaline involves the inhibition of the AMPA receptor. This receptor is responsible for the fast synaptic transmission of signals in the brain. Inhibition of this receptor results in the enhancement of LTP and increased release of neurotransmitters.

Biochemical And Physiological Effects

6-Bromo-2-fluoroquinoxaline has been shown to have various biochemical and physiological effects. It has been shown to enhance synaptic plasticity, increase the release of neurotransmitters, and improve memory and learning. This compound has also been shown to have neuroprotective effects and has been studied in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

6-Bromo-2-fluoroquinoxaline has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. This compound is also stable and has a long shelf life. However, there are some limitations to its use. It is not water-soluble, which can make it difficult to use in certain experiments. Additionally, it has been shown to have some toxic effects at high concentrations, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of 6-Bromo-2-fluoroquinoxaline. One area of research is the development of new compounds that are more potent and selective for the AMPA receptor. Additionally, this compound has potential applications in the treatment of neurodegenerative diseases, and further research is needed to explore this area. Finally, the use of 6-Bromo-2-fluoroquinoxaline in the study of ion channels and synaptic plasticity has the potential to lead to new insights into the functioning of the brain.
Conclusion:
In conclusion, 6-Bromo-2-fluoroquinoxaline is a unique compound that has several important applications in scientific research. Its ability to enhance synaptic plasticity and increase the release of neurotransmitters makes it a valuable tool in the study of neuronal signaling. While there are some limitations to its use, the future directions for research in this area are promising and have the potential to lead to new insights into the functioning of the brain.

Synthesis Methods

The synthesis of 6-Bromo-2-fluoroquinoxaline involves the reaction of 6-bromoquinoxaline with potassium fluoride and diethylaminosulfur trifluoride. This reaction results in the formation of 6-Bromo-2-fluoroquinoxaline. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

6-Bromo-2-fluoroquinoxaline has been widely used in scientific research for its unique properties. It is commonly used in the study of neuronal signaling and synaptic plasticity. It has been shown to enhance long-term potentiation (LTP) and increase the release of neurotransmitters such as glutamate and GABA. This compound has also been used to study the role of ion channels in neuronal signaling.

properties

CAS RN

112080-07-6

Product Name

6-Bromo-2-fluoroquinoxaline

Molecular Formula

C8H4BrFN2

Molecular Weight

227.03 g/mol

IUPAC Name

6-bromo-2-fluoroquinoxaline

InChI

InChI=1S/C8H4BrFN2/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H

InChI Key

MBZMYDWNSTWGJA-UHFFFAOYSA-N

SMILES

C1=CC2=NC(=CN=C2C=C1Br)F

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.